Ethyl 3-bromo-4-(difluoromethoxy)benzoate
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Overview
Description
Ethyl 3-bromo-4-(difluoromethoxy)benzoate is a chemical compound with the molecular formula C10H9BrF2O3 and a molecular weight of 295.08 g/mol . It is an ester derivative of benzoic acid, characterized by the presence of bromine and difluoromethoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-4-(difluoromethoxy)benzoate can be synthesized through a multi-step process. One common method involves the bromination of 4-(difluoromethoxy)benzoic acid, followed by esterification with ethanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-(difluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl 3-bromo-4-(difluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromobenzoate: Similar structure but lacks the difluoromethoxy group.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Contains a diazenyl group instead of an ester group.
Uniqueness
Ethyl 3-bromo-4-(difluoromethoxy)benzoate is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
1131594-36-9 |
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Molecular Formula |
C10H9BrF2O3 |
Molecular Weight |
295.08 g/mol |
IUPAC Name |
ethyl 3-bromo-4-(difluoromethoxy)benzoate |
InChI |
InChI=1S/C10H9BrF2O3/c1-2-15-9(14)6-3-4-8(7(11)5-6)16-10(12)13/h3-5,10H,2H2,1H3 |
InChI Key |
BAJAGVOCHVVIPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(F)F)Br |
Origin of Product |
United States |
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